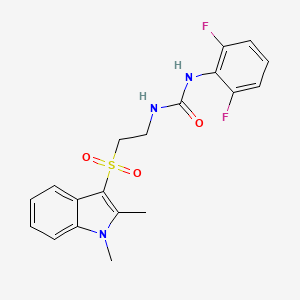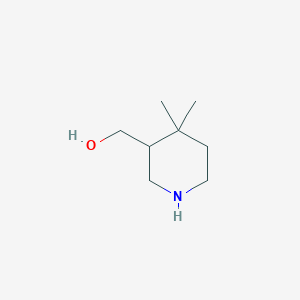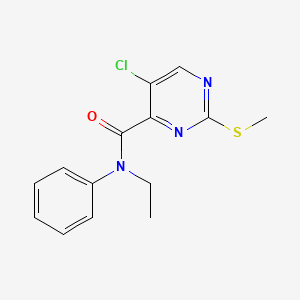![molecular formula C15H18N2O B2456089 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 39222-65-6](/img/structure/B2456089.png)
3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, commonly referred to as HDBD, is a synthetic organic compound that has been widely studied for its potential applications in a variety of scientific fields. HDBD is a cyclic compound with a core diazepinone ring structure, and has been used as an intermediate for the synthesis of other compounds. HDBD has been studied for its potential use in medicinal chemistry, biochemistry, and pharmacology. In addition, HDBD has been studied for its potential applications in nanotechnology, materials science, and catalysis.
科学的研究の応用
Antioxidant and Anxiolytic Agents
The compound 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been synthesized as a novel series of benzodiazepine derivatives that act as potent antioxidant and anxiolytic agents . These compounds were obtained in good yield by facile synthesis . They have been evaluated for their antioxidant potential using DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay . Seven derivatives exhibited IC 50 values ranging from 76 to 489 nM . These compounds were further evaluated for their anxiolytic effect using three in vivo mice models .
Organic Light Emitting Diodes (OLEDs)
The compound 9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one has been used in the development of efficient OLEDs . These OLEDs exhibit high brightness, good electroluminescence efficiencies, and low turn-on voltages . The compound is characterized by high thermal stabilities .
Thermally Activated Delayed Fluorescence (TADF)
Compounds based on pyridazine as the acceptor core and 9,9-dimethyl-9,10-dihydroacridine or phenoxazine donor moieties were designed and synthesized . These compounds exhibited emission from the intramolecular charge transfer state manifested by positive solvatochromism . The emission in the range of 534–609 nm of the toluene solutions of the compounds is thermally activated delayed fluorescence with lifetimes of 93 and 143 ns, respectively .
High Thermal Stability
Both 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one and 9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one are characterized by high thermal stabilities . This makes them suitable for applications that require high-temperature stability.
特性
IUPAC Name |
9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2)7-13-10(14(18)8-15)9-16-11-5-3-4-6-12(11)17-13/h3-6,16-17H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVHQFKRNJEWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CNC3=CC=CC=C3N2)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Q & A
Q1: What are the structural characteristics of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one derivatives and how are they synthesized?
A: These compounds are characterized by a seven-membered diazepine ring fused with two benzene rings and a cyclohexene ring. A key structural feature is the presence of two methyl groups at the 3 position of the cyclohexene ring. [] The synthesis typically involves a two-step process:
- Cyclization: The condensation product undergoes cyclization, often facilitated by acidic conditions, to yield the final 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one derivative. [, ]
Q2: What spectroscopic techniques are used to characterize these compounds?
A2: Researchers utilize a combination of spectroscopic techniques for structural elucidation, including:
- Nuclear Magnetic Resonance Spectroscopy (NMR): Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, confirming the structure and stereochemistry. [, ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, further supporting the proposed structure. [, ]
Q3: Have any studies investigated the crystal structure of these compounds?
A: Yes, X-ray crystallography has been employed to analyze the three-dimensional structure of some derivatives. For instance, the crystal structure of 11-(o-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one revealed that the seven-membered diazepine ring adopts a distorted boat conformation, while the cyclohexene ring exhibits a 1,2-diplanar conformation. []
Q4: What are the potential applications of these compounds?
A: While research is ongoing, these compounds have shown potential for biological activity, particularly within the central nervous system. Some derivatives exhibit tranquilizing, muscle relaxant, and antispasmodic effects. [] Further research is being conducted to explore their potential as chemosensors for transition metal cations and other applications. []
Q5: How does the substitution pattern on the benzene rings influence the properties of these compounds?
A: Introducing various substituents at different positions on the benzene rings can significantly impact the compound's pharmacological activity, potency, and selectivity. This structure-activity relationship is crucial for optimizing the desired therapeutic effects. [, ] For example, introducing electron-donating or electron-withdrawing groups can alter the compound's interaction with biological targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2456008.png)
![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-chlorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2456010.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2456011.png)
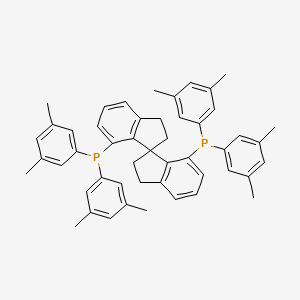
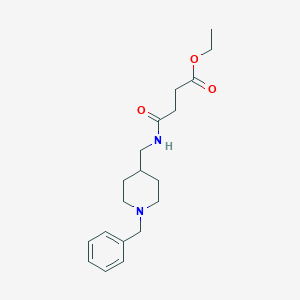
![N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline](/img/structure/B2456015.png)
![(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2456016.png)
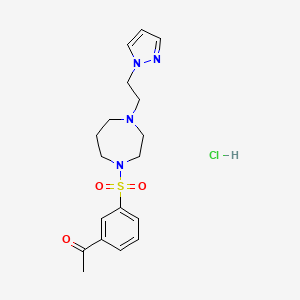
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2456019.png)
![5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2456020.png)

